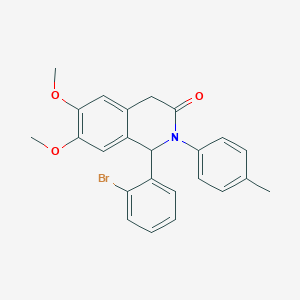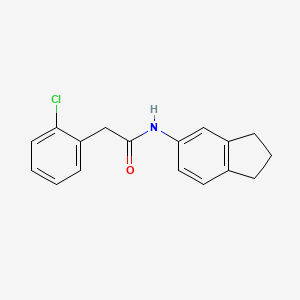
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide, also known as CI-977, is a synthetic compound that belongs to the benzamide class of opioids. It was first synthesized in the 1980s and has since been studied for its potential use in pain management. CI-977 has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other opioids.
作用机制
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide acts as a selective agonist of the delta opioid receptor, which is one of the three major types of opioid receptors in the body. Delta opioid receptors are primarily located in the peripheral nervous system and are involved in the modulation of pain, mood, and stress. By selectively activating these receptors, N-(2-chloro-4-iodophenyl)-4-propoxybenzamide is able to produce analgesia without the unwanted side effects associated with other opioids.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has been found to produce a range of biochemical and physiological effects in animal models. These include analgesia, reduced inflammation, and altered immune function. N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has also been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chloro-4-iodophenyl)-4-propoxybenzamide in lab experiments is its selectivity for the delta opioid receptor. This allows researchers to study the effects of delta opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using N-(2-chloro-4-iodophenyl)-4-propoxybenzamide is its relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-4-propoxybenzamide. These include:
1. Further studies on the neuroprotective effects of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide and its potential use in the treatment of neurodegenerative diseases.
2. Development of new pain medications based on the structure of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide that have even greater selectivity for the delta opioid receptor.
3. Studies on the effects of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or other opioids, to determine if it can enhance their analgesic effects while reducing their side effects.
4. Investigation of the role of delta opioid receptors in other physiological processes, such as mood and stress, and the potential use of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide in the treatment of related disorders.
In conclusion, N-(2-chloro-4-iodophenyl)-4-propoxybenzamide is a promising compound that has shown potential for use in pain management and other areas of research. Its unique mechanism of action and selectivity for the delta opioid receptor make it an attractive candidate for the development of new drugs. Further research is needed to fully understand its effects and potential applications.
合成方法
The synthesis of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodoaniline with 4-propoxybenzoyl chloride to form the intermediate, N-(2-chloro-4-iodophenyl)-4-propoxybenzoyl chloride. This intermediate is then reacted with ammonia to form the final product, N-(2-chloro-4-iodophenyl)-4-propoxybenzamide.
科学研究应用
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has been extensively studied for its potential use in pain management. It has been found to be effective in animal models of pain, including thermal and mechanical nociception, and has shown a lack of tolerance development over time. N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has also been found to have a low potential for abuse and dependence, making it a promising candidate for the development of new pain medications.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)10-14(15)17/h3-8,10H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWSABVJWSRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5058958.png)


![N-(4-chlorobenzyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058969.png)


![1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine](/img/structure/B5058989.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5058995.png)
![N-(3,4-dimethylphenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5059003.png)


![({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine](/img/structure/B5059040.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5059058.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5059065.png)